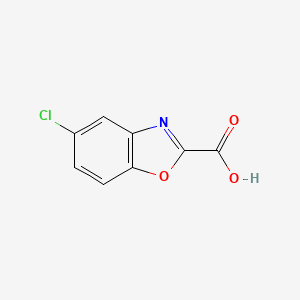

5-Chloro-benzooxazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJGNDXUMNGLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438532 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-65-1 | |

| Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-benzooxazole-2-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Chloro-benzooxazole-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the benzoxazole scaffold, it serves as a crucial building block for synthesizing more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzoxazole core, a fusion of benzene and oxazole rings, is a "privileged scaffold" due to its ability to interact with various biological targets.[3][4] The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides specific electronic properties and functional handles for further chemical modification, making this molecule a versatile intermediate for the synthesis of novel therapeutic agents.[5]

This technical guide provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted strategy for constructing the this compound scaffold involves a two-step process. The retrosynthetic analysis breaks the target molecule down into readily available starting materials.

The core benzoxazole ring is typically formed via the condensation and subsequent cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon of the oxazole ring.[3][6] For our target, this disconnection points to 2-amino-4-chlorophenol as the foundational building block, which provides the benzene ring and the two heteroatom precursors. The 2-carboxylic acid group can be installed by using a two-carbon electrophile, such as diethyl oxalate , which upon cyclization yields an ester that can be readily hydrolyzed in a subsequent step.

This leads to the following two-stage synthetic strategy:

-

Stage 1: Condensation and Cyclization to form an ester intermediate, Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate.

-

Stage 2: Saponification (Hydrolysis) of the ester to yield the final carboxylic acid product.

Sources

- 1. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

An In-Depth Technical Guide to 5-Chloro-benzooxazole-2-carboxylic acid

This guide provides a comprehensive technical overview of 5-Chloro-benzooxazole-2-carboxylic acid, a vital heterocyclic compound with significant applications in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a key building block in the creation of therapeutic agents.

Chemical Identity and Nomenclature

This compound is a structurally significant organic molecule featuring a benzoxazole core. This core consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups imparts unique chemical reactivity and biological activity to the molecule and its derivatives.

CAS Number: The universally recognized identifier for this compound is 49559-65-1 .[][2][3][4]

Synonyms: Researchers and suppliers may refer to this compound by several alternative names, including:

-

5-chloro-1,3-benzoxazole-2-carboxylic acid[]

-

5-Chlorobenzo[d]oxazole-2-carboxylic acid[]

-

5-CHLORO-2-BENZOXAZOLECARBOXYLIC ACID[]

-

NSC 27142[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings, from reaction setup to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C8H4ClNO3 | [][2] |

| Molecular Weight | 197.57 g/mol | [] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 274-276°C | [5] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [5] |

| InChI Key | DYJGNDXUMNGLIT-UHFFFAOYSA-N | [] |

| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | [] |

Note: Physical properties such as melting point and solubility can vary slightly depending on the purity of the sample and the experimental conditions.

Synthesis and Methodologies

The synthesis of the benzoxazole scaffold, and specifically this compound, is a cornerstone of heterocyclic chemistry. The primary synthetic routes involve the condensation and subsequent cyclization of an appropriately substituted ortho-aminophenol with a carboxylic acid or its derivative.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and adaptable methodology can be inferred from the synthesis of related benzoxazole derivatives.[6][7] A common approach involves the reaction of 2-amino-4-chlorophenol with a suitable two-carbon synthon that can be subsequently oxidized to the carboxylic acid, or directly with a precursor like oxalic acid under dehydrating conditions.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a common method for synthesizing 2-substituted benzoxazoles, which can be conceptually adapted. A prevalent strategy is the condensation of an o-aminophenol with a carboxylic acid, often facilitated by an acid catalyst such as polyphosphoric acid (PPA).[7]

Materials:

-

o-Aminophenol derivative (e.g., 2-amino-4-chlorophenol)

-

Carboxylic acid derivative

-

Polyphosphoric acid (PPA) or another suitable catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel.

-

Add the acid catalyst (e.g., PPA) to the mixture.

-

Stir the mixture at an elevated temperature (typically ranging from 60°C to 130°C) for several hours to promote condensation and cyclization.[7]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.[7]

-

Collect the precipitate by filtration and wash with cold water.

-

Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine to neutralize any remaining acid and remove water-soluble impurities.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Further purify the product by recrystallization or column chromatography as needed.

Causality in Experimental Choices:

-

Acid Catalyst: The use of a strong acid like PPA is crucial as it protonates the carboxylic acid, making it a more reactive electrophile for the nucleophilic attack by the amino group of the o-aminophenol. It also acts as a dehydrating agent, driving the cyclization reaction to completion by removing the water molecule formed.

-

Elevated Temperature: The reaction requires heat to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.

-

Aqueous Workup: Pouring the reaction mixture into ice water serves two purposes: it precipitates the organic product, which is typically insoluble in water, and it helps to quench the reaction and dilute the highly viscous PPA, facilitating handling.

-

Bicarbonate Wash: The NaHCO₃ wash is essential for removing any unreacted carboxylic acid and the acid catalyst, ensuring the purity of the final product.

Applications in Drug Discovery and Development

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[7][8] this compound, as a functionalized derivative, is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Derivatives of benzoxazole-carboxylic acids have demonstrated significant anti-inflammatory properties.[5][7]

-

Anticancer Agents: The benzoxazole moiety is a key structural component in various compounds being investigated for their cytotoxic effects against cancer cell lines.[5][7]

-

Antimicrobial and Antifungal Agents: Benzoxazole derivatives have shown potent activity against a spectrum of microbes, including bacteria and fungi.[5][7]

-

Antiviral and Antiparasitic Agents: Research has indicated the potential of compounds derived from this scaffold in combating viral and parasitic infections.[5]

-

Immunosuppressive Agents: Certain benzoxazole derivatives have been shown to modulate immune responses, suggesting potential applications in autoimmune diseases.[7][9]

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical flow from a starting material like this compound to a potential drug candidate.

Caption: Workflow from a chemical intermediate to a potential drug candidate.

Conclusion

This compound is a compound of significant interest to researchers in synthetic and medicinal chemistry. Its well-defined structure and versatile reactivity make it an important building block for the synthesis of a diverse array of biologically active molecules. The methodologies for its synthesis, while requiring careful optimization, are based on established principles of heterocyclic chemistry. As the quest for novel therapeutics continues, the strategic use of such intermediates will remain a critical component of the drug discovery and development pipeline.

References

-

Capot Chemical. Specifications of this compound. [Link]

-

Chemical-Suppliers. Your Inquiry on this compound. [Link]

-

PubChem - NIH. 5-Chloro-2-oxo-1,3-benzoxazole-3-carboxylic acid. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. [Link]

-

PMC - NIH. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

-

ChemBK. This compound. [Link]

Sources

- 2. capotchem.com [capotchem.com]

- 3. Page loading... [guidechem.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Buy 5-chloro-2,1-benzoxazole-3-carboxylic acid | 72744-04-8 | 95 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-Chloro-benzooxazole-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-benzooxazole-2-carboxylic Acid in Organic Solvents

Introduction: Characterizing a Key Heterocyclic Building Block

This compound (CAS No. 49559-65-1) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid benzoxazole core, substituted with a reactive carboxylic acid and an electron-withdrawing chlorine atom, makes it a valuable scaffold for synthesizing novel bioactive agents and functional materials.[2] The success of any application, from synthetic reactions to formulation and biological screening, is fundamentally governed by the compound's solubility. Poor solubility can impede reaction kinetics, complicate purification, and lead to unreliable data in biological assays, ultimately causing promising candidates to fail.[3]

Due to a notable absence of publicly available experimental data for this specific molecule, this guide is designed to serve two primary functions. First, it provides a robust theoretical framework for predicting the solubility of this compound across various classes of organic solvents based on its molecular structure. Second, it delivers a set of definitive, field-proven experimental protocols for researchers to accurately determine its thermodynamic and kinetic solubility. This document is structured to empower drug development professionals and scientists with both the predictive understanding and the practical tools necessary to confidently work with this compound.

Section 1: Physicochemical Profile and Its Implications for Solubility

Understanding the intrinsic physicochemical properties of a molecule is the first step in predicting its behavior in solution. While experimental values for this compound are not widely reported, its key properties can be calculated from its structure. These parameters provide critical insights into the intermolecular forces that will dictate its solubility.

The molecule's structure features a polar carboxylic acid group, which is a strong hydrogen bond donor and acceptor.[4] It also contains a fused aromatic system and three heteroatoms (two oxygen, one nitrogen) that can act as hydrogen bond acceptors.[4] The chlorine atom adds to the molecule's overall polarity and size. The Topological Polar Surface Area (TPSA) of 63.3 Ų suggests that the molecule has significant polar characteristics, which are a primary driver of its solubility in polar solvents.[4]

| Property | Value (Predicted/Calculated) | Source | Implication for Solubility |

| Molecular Formula | C₈H₄ClNO₃ | [5] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 197.57 g/mol | [] | Influences the mass-to-volume relationship in solution. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [4] | Indicates strong potential for interactions with polar solvents. A higher TPSA generally correlates with lower membrane permeability but better solubility in polar media. |

| Hydrogen Bond Donor Count | 1 | [4] | The carboxylic acid -OH group is the primary H-bond donor, crucial for dissolving in protic solvents like alcohols. |

| Hydrogen Bond Acceptor Count | 4 | [4] | The carbonyl oxygen, the two oxazole heteroatoms, and the carboxylic -OH oxygen can all accept H-bonds, enhancing solubility in a wide range of polar solvents. |

| Rotatable Bond Count | 1 | [4] | Low rotational freedom suggests a rigid structure, which can lead to higher crystal lattice energy, potentially lowering solubility. |

| XLogP3-AA (Predicted) | ~2.4 | [7] | This value (estimated from a similar isomer) suggests a moderate lipophilicity. The compound is not excessively "greasy" or "water-loving," indicating it will require solvents with a balanced polarity. |

Section 2: Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] A solute dissolves best in a solvent that shares similar intermolecular forces. Based on the physicochemical properties outlined above, we can construct a theoretical solubility profile for this compound.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents are characterized by their ability to both donate and accept hydrogen bonds. The carboxylic acid group of the target molecule will readily engage in hydrogen bonding with solvents like methanol and ethanol.[8]

-

Causality: The primary driving force for dissolution will be the strong hydrogen bond interactions between the solute's carboxylic acid group and the solvent's hydroxyl groups.

-

Prediction: Good to Moderate Solubility. Solubility is expected to be significant, though it may decrease as the alkyl chain of the alcohol increases (e.g., solubility in methanol > ethanol > propanol) due to the decreasing overall polarity of the solvent.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)

These solvents have high dielectric constants and are excellent hydrogen bond acceptors but lack donor capabilities.[8]

-

Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective at solvating a wide range of compounds. They can effectively accept a hydrogen bond from the carboxylic acid and use their strong dipole moments to disrupt the solute's crystal lattice.

-

Prediction: High Solubility. The compound is expected to be most soluble in DMSO and DMF. Solubility in acetone and acetonitrile will likely be moderate, as they are less polar than DMSO or DMF.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents lack significant polarity and cannot form hydrogen bonds.

-

Causality: The polar nature of the carboxylic acid and the benzoxazole ring system are incompatible with the weak van der Waals forces offered by nonpolar solvents. The energy required to break the solute's crystal lattice is not compensated by the weak solute-solvent interactions.

-

Prediction: Very Low to Insoluble. The compound is not expected to dissolve to any appreciable extent in these solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Dipole-Dipole, Hydrogen Bonding (Acceptor) |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | van der Waals forces (insufficient) |

Section 3: Definitive Experimental Determination of Solubility

Theoretical predictions require experimental validation. The following section provides detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, which serve different but equally important purposes in a research and development setting.

Core Principles: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. This is a critical parameter for formulation and biopharmaceutical studies. The "shake-flask" method is the gold standard for its determination.[9]

-

Kinetic Solubility is determined under non-equilibrium conditions and is often used in high-throughput screening (HTS).[9][10] It typically involves dissolving the compound in a stock solvent (like DMSO) and then diluting it into an aqueous or organic medium, where the concentration at which precipitation occurs is measured.[10] It is a measure of how readily a compound precipitates from a supersaturated solution and is useful for quickly flagging potential issues in early discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - 5-chloro-1,2-benzoxazole-3-carboxylic acid (C8H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Page loading... [guidechem.com]

- 5. capotchem.com [capotchem.com]

- 7. 5-Chloro-2-oxo-1,3-benzoxazole-3-carboxylic acid | C8H4ClNO4 | CID 150721693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 108805-37-4|5-Chloro-1,2-benzoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. myskinrecipes.com [myskinrecipes.com]

- 10. 49559-65-1 | MFCD09701308 | this compound [aaronchem.com]

A Technical Guide to the Crystal Structure Analysis of 5-Chloro-benzooxazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 5-Chloro-benzooxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The benzoxazole scaffold is a core component in numerous pharmacologically active agents, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design and development.[1][4][5] This document details the complete workflow, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction (SC-XRD) and subsequent structural interpretation. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of crystallographic analysis. The causality behind experimental choices is emphasized, ensuring that the protocols described are not merely procedural but are grounded in solid scientific principles.

Introduction: The Significance of Structural Elucidation

The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The specific analogue, this compound (C₈H₄ClNO₃), incorporates a halogen atom and a carboxylic acid group, functionalities that can profoundly influence its physicochemical properties and biological interactions through mechanisms like halogen and hydrogen bonding.[6][7]

Precise knowledge of the three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state is indispensable.[8][9] This structural information, obtainable through single-crystal X-ray diffraction (SC-XRD), reveals critical details about molecular geometry, conformation, and intermolecular interactions.[8][10] Such insights are foundational for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and predicting material properties like solubility and stability. This guide, therefore, presents a holistic and technically robust methodology for the complete structural characterization of the title compound.

Synthesis and Pre-Crystallization Characterization

A self-validating crystallographic study begins with the unambiguous confirmation of the material's identity and purity. Attempting to crystallize an impure or incorrect compound is a common failure point.

Synthesis Rationale and Protocol

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[11][12] For the title compound, a plausible and efficient route is the direct carboxylation of 5-chloro-benzooxazole using carbon dioxide (CO₂) as a C1 source, a method noted for its good functional group tolerance.[12]

Experimental Protocol: Synthesis

-

Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), combine 5-chloro-2-aminophenol and a suitable carboxylic acid precursor in a high-pressure reaction vessel.

-

Carboxylation: Introduce carbon dioxide (CO₂) gas at a specified pressure. The reaction is typically facilitated by a base, such as Cesium Carbonate (Cs₂CO₃), to activate the heterocycle.[12]

-

Reaction Conditions: Heat the mixture to an optimized temperature (e.g., 80-120 °C) and maintain stirring for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid product. The crude solid is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried under vacuum.[13] Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Verification

Before proceeding to crystallization trials, the purified product must be rigorously characterized to confirm its molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the compound, which should match the calculated molecular weight (197.57 g/mol ) for the molecular formula C₈H₄ClNO₃.[14][]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-Cl bond.

The Art and Science of Single Crystal Growth

The success of an SC-XRD experiment is entirely dependent on the availability of high-quality single crystals, typically 0.1-0.3 mm in size, with well-defined faces and minimal internal defects.[16] The choice of crystallization technique is critical and is guided by the compound's solubility profile.

Rationale for Method Selection

For small organic molecules like this compound, solution-based methods are most effective.[17] The goal is to create a supersaturated solution from which the solute slowly precipitates, allowing for the ordered growth of a single crystal lattice.[18]

-

Slow Evaporation: Ideal for compounds that are moderately soluble and stable at ambient temperatures. The gradual removal of the solvent increases the solute concentration to the point of nucleation and growth.[19][20]

-

Vapor Diffusion: A highly controlled method, excellent for milligram quantities. A solution of the compound is allowed to equilibrate with a vapor phase containing a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the primary solution gently reduces solubility, promoting crystal formation.[17][19]

Step-by-Step Protocol: Crystallization via Vapor Diffusion

-

Solvent Screening: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which it is poorly soluble. For this compound, a system like Dichloromethane (good solvent) and Hexane (anti-solvent) is a promising starting point.

-

Prepare the Solution: Dissolve 2-5 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of Dichloromethane) in a small, open vial.

-

Set up the Chamber: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL of Hexane).[17]

-

Seal and Incubate: Seal the outer container tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent reservoir diffuses in.[20]

-

Patience and Observation: Place the sealed chamber in a vibration-free location. Crystal growth may take several days to weeks. Monitor periodically without disturbing the setup.

Single-Crystal X-ray Diffraction: From Crystal to Data

SC-XRD is a powerful, non-destructive technique that provides precise information on the three-dimensional arrangement of atoms in a crystal.[8][9][10]

The Crystallographic Workflow

The process of determining a crystal structure is a well-defined sequence of experimental and computational steps.

Caption: Workflow for Crystal Structure Determination.

Data Collection Protocol

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[21]

-

Instrumentation: The mounted crystal is placed in a modern X-ray diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), the goniometer for crystal rotation, and a detector.[10][13]

-

Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam while a series of diffraction images are collected over a wide angular range.[10][22] This process can take several hours.[10]

Structure Solution and Refinement

This phase transitions from experimental data to a refined atomic model.

-

Data Processing: The collected images are processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensities of each diffraction spot.[22][23]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[24]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares process.[25] Atomic positions, displacement parameters, and occupancies are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the fit is monitored by the R-factor; final values are typically between 15-25%.[25]

Analysis of the Crystal Structure

The final refined model provides a wealth of chemical information.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

| Parameter | Value |

| Chemical Formula | C₈H₄ClNO₃ |

| Formula Weight | 197.57 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a, b, c (Å) | e.g., 11.05, 12.01, 10.00 |

| α, β, γ (°) | e.g., 90, 94.7, 90 |

| Volume (ų) | e.g., 1324.2 |

| Z | 4 |

| Temperature (K) | 100(2) K |

| Radiation (λ, Å) | Mo Kα, 0.71073 |

| Final R indices [I>2σ(I)] | R₁ = <0.05, wR₂ = <0.15 |

| Goodness-of-fit (S) | ~1.0 |

| (Note: Values for cell parameters are hypothetical examples based on a similar structure and must be determined experimentally)[13] |

Molecular Geometry and Supramolecular Assembly

The analysis extends beyond the single molecule to understand how molecules pack in the crystal lattice. This packing is dictated by non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form robust supramolecular synthons, such as the classic carboxylic acid dimer, linking molecules into chains or sheets.[26][27][28]

-

Halogen Bonding: The chlorine atom at the 5-position can act as an electrophilic "halogen bond donor," interacting with nucleophilic atoms (like the oxygen or nitrogen of a neighboring molecule).[6][7][29] This directional interaction is a powerful tool in crystal engineering and can significantly influence the crystal packing.[6][30][31]

-

π-π Stacking: The planar benzoxazole ring system is likely to engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure.[32]

Caption: Diagram of a common hydrogen-bonded dimer.

Hirshfeld Surface Analysis

To provide a quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[33][34][35] This technique maps the close contacts a molecule makes with its neighbors in the crystal.[33][36] The surface can be color-coded to highlight different types of interactions and their relative strengths, while 2D fingerprint plots quantify the contribution of each interaction type (e.g., H···H, O···H, C···H) to the overall crystal packing.[33][37] This provides an unbiased view of the forces governing the supramolecular assembly.[35]

Conclusion

This guide has outlined the comprehensive, multi-step process for the definitive structural analysis of this compound. By integrating meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, one can obtain a detailed atomic-level model of the compound. The subsequent analysis of this model, focusing on both intramolecular geometry and the hierarchy of intermolecular forces—hydrogen bonds, halogen bonds, and π-π interactions—provides invaluable intelligence for the fields of medicinal chemistry and materials science. This structural data forms the bedrock for future drug design, polymorphism studies, and the rational engineering of novel molecular materials.

References

-

Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

-

Ferro, S., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Yetnet. (n.d.). Refinement - X-Ray Crystallography. [Link]

-

LookChem. (n.d.). What is Hirshfeld Surface Analysis. [Link]

-

Mabied, A. F., et al. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry. [Link]

-

Wikipedia. (2024). X-ray crystallography. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

ICMAB. (n.d.). Crystallization of small molecules. [Link]

-

Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

ContextMinds. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]

-

Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2658–2666. [Link]

-

Kumar, K., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. [Link]

-

Dow, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1850. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. Editor's collection. [Link]

-

Goud, N. R., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Journal of Taibah University for Science, 16(1), 748-761. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

-

ResearchGate. (n.d.). Halogen Bonding in Crystal Engineering. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Belhouchet, M., et al. (2017). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 33, 23-24. [Link]

-

University of Florida. (2006). Crystallisation Techniques. [Link]

-

Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A, A61, C362. [Link]

-

Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-342. [Link]

-

Arlin, J.-B., et al. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 11(1), 163-175. [Link]

-

Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 439–447. [Link]

-

Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

-

MacGillivray, L. R., & Atwood, J. L. (1997). A High-Yielding Supramolecular Reaction. Journal of the American Chemical Society, 119(28), 6636-6639. [Link]

-

Jeanneau, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E, 77(Pt 11), 1271–1275. [Link]

-

Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. SCV. [Link]

-

Smith, G., et al. (2012). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 14(17), 5575-5583. [Link]

-

Wang, S., et al. (2018). 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. CrystEngComm, 20(27), 3843-3848. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

Sources

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. benchchem.com [benchchem.com]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. Page loading... [guidechem.com]

- 16. fiveable.me [fiveable.me]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. depts.washington.edu [depts.washington.edu]

- 21. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]

- 25. my.yetnet.ch [my.yetnet.ch]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. journals.iucr.org [journals.iucr.org]

- 32. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 34. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 35. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 36. crystalexplorer.net [crystalexplorer.net]

- 37. researchgate.net [researchgate.net]

Introduction: The Critical Role of Thermal Stability in Drug Development

An In-Depth Technical Guide to the Thermal Stability of 5-Chloro-benzooxazole-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities.[1][2][3] The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates crucial parameters such as manufacturing processes, storage conditions, shelf-life, and formulation strategies. A thorough understanding of a compound's response to thermal stress is therefore not merely an academic exercise but a regulatory and safety imperative.

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines a robust, field-proven methodology for its characterization. We will delve into the core analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data, grounded in the established behavior of related benzoxazole derivatives.[4][5][6][7]

Core Analytical Methodologies for Thermal Stability Assessment

The primary techniques for assessing the thermal stability of a solid-state compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] These methods provide complementary information on mass loss and thermal transitions, respectively.

Experimental Workflow for Thermal Analysis

A systematic investigation into the thermal properties of this compound would follow a logical progression, as illustrated in the workflow diagram below. This ensures that comprehensive data is collected to build a complete thermal profile of the compound.

Caption: Workflow for a comprehensive thermal stability investigation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the analysis of heterocyclic compounds and serve as a robust starting point for the investigation of this compound.[4][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition events.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of purified this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C.

-

A linear heating rate of 10 °C/min is recommended for initial screening.[4]

-

Conduct the analysis under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]

-

Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify temperatures of maximum decomposition rates.

Data Interpretation: The TGA thermogram will provide the onset temperature of decomposition (Tonset) and the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.[7]

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Use an empty, sealed pan as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min over a temperature range that encompasses the expected melting and decomposition points (e.g., from 25 °C to 400 °C).[4]

-

The analysis should be performed under an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).[4]

Data Interpretation: The DSC thermogram will display endothermic peaks for events like melting (providing the melting point, Tm, and the enthalpy of fusion, ΔHfus) and exothermic peaks for decomposition events.

Expected Thermal Properties and Data Summary

While direct experimental data is pending, we can project the likely thermal behavior of this compound based on related structures. The melting point of the corresponding methyl ester is 124 °C.[9] Carboxylic acids typically have higher melting points than their methyl esters due to hydrogen bonding. For comparison, 5-Chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C.[10] The benzoxazole ring itself is a stable aromatic system.[3] Therefore, significant decomposition is expected to occur at temperatures well above the melting point.

Table 1: Projected Thermal Properties of this compound

| Parameter | Analytical Technique | Projected Value | Rationale & Commentary |

| Melting Point (Tm) | DSC | 160 - 180 °C | Expected to be higher than the corresponding methyl ester (124 °C) due to intermolecular hydrogen bonding of the carboxylic acid dimer. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25 - 40 kJ/mol | Typical range for crystalline organic molecules of similar molecular weight. |

| Onset of Decomposition (Tonset) | TGA | > 200 °C | The benzoxazole core is thermally robust. Decomposition is likely initiated by decarboxylation at elevated temperatures. |

| 5% Mass Loss Temp (Td,5%) | TGA | > 220 °C | Indicates the temperature at which significant degradation begins. |

Potential Thermal Degradation Pathway

The thermal decomposition of benzoxazole-containing structures can be complex. Studies on polybenzoxazoles suggest that at high temperatures, the ring can undergo fragmentation.[11] For this compound, the most probable initial decomposition step is the decarboxylation of the carboxylic acid group to yield 5-chloro-benzoxazole. This would result in a mass loss of approximately 22.3% (loss of CO2). Subsequent degradation at higher temperatures would involve the fragmentation of the benzoxazole ring itself, potentially leading to the evolution of gases like carbon monoxide, hydrogen cyanide, and chlorinated fragments.[11]

Caption: A plausible thermal degradation pathway for the title compound.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. By employing standard techniques such as TGA and DSC, researchers and drug development professionals can obtain the critical data necessary to inform decisions regarding the manufacturing, formulation, and storage of this promising compound. The presented protocols and expected outcomes, grounded in the behavior of analogous structures, provide a solid foundation for this essential investigation. The subsequent identification of degradation products through techniques like TGA-MS would further elucidate the decomposition mechanism, completing the thermal stability profile required for its advancement as a potential therapeutic agent.

References

- Navigating the Thermal Landscape of 4-Methyl-1,3-benzoxazole-2-thiol: A Technical Guide. Benchchem.

- DSC curves of benzoxazole resins. Journal of Functional Materials.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health (NIH).

-

The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. Available from: [Link]

-

TGA vs. DSC plots of benzoxazine monomers. ResearchGate. Available from: [Link]

-

Thermal Analysis of N-carbamoyl Benzotriazole Derivatives. PubMed. Available from: [Link]

-

5-Chloro-2-oxo-1,3-benzoxazole-3-carboxylic acid. PubChem. Available from: [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. National Institutes of Health (NIH). Available from: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). Available from: [Link]

-

2-(2-Chlorophenyl)-1,3-Benzoxazole-5-Carboxylic Acid. PubChem. Available from: [Link]

-

An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research. Available from: [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. DSC curves of benzoxazole resins [journal.ecust.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound METHYL ESTER CAS#: 27383-92-2 [amp.chemicalbook.com]

- 10. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-1,3-benzoxazole-2-carboxylic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzoxazole-2-carboxylic acid (CBOCA), a pivotal heterocyclic compound in contemporary chemical and pharmaceutical research. This document delineates the historical context of its discovery, detailed synthetic methodologies, physicochemical and spectroscopic properties, and its significant applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials. The content herein is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction and Historical Context

5-Chloro-1,3-benzoxazole-2-carboxylic acid, systematically named 5-chloro-1,3-benzoxazole-2-carboxylic acid and often referred to by its acronym CBOCA, is a halogenated heterocyclic carboxylic acid. The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a chloro substituent at the 5-position and a carboxylic acid at the 2-position endows CBOCA with unique electronic properties and functional handles for further chemical modification.

While a definitive primary publication on its initial synthesis has proven elusive in broad searches, secondary sources indicate that 5-Chloro-1,3-benzoxazole-2-carboxylic acid was first synthesized and reported in 1986 by M. Jurcik and collaborators.[1] Since its discovery, CBOCA has garnered significant attention as a crucial building block for creating a diverse array of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-1,3-benzoxazole-2-carboxylic acid is essential for its effective utilization in research and synthesis.

Physicochemical Properties

The key physicochemical properties of CBOCA are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 49559-65-1 | [] |

| Molecular Formula | C₈H₄ClNO₃ | [] |

| Molecular Weight | 197.57 g/mol | [] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 274-276 °C | [1] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [1] |

Spectroscopic Data (Predicted)

The proton NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the three protons on the benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Ar-H (H-7) | 7.8 - 8.0 | d |

| Ar-H (H-4) | 7.6 - 7.8 | d |

| Ar-H (H-6) | 7.3 - 7.5 | dd |

The carbon NMR spectrum will be distinguished by the downfield signal of the carboxylic acid carbonyl carbon. The aromatic and heterocyclic carbons will resonate in the 110-160 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-2 (Oxazole) | 155 - 165 |

| C-3a, C-7a (Bridgehead) | 140 - 150 |

| C-4, C-5, C-6, C-7 (Aromatic) | 110 - 135 |

The IR spectrum of CBOCA will exhibit characteristic absorption bands for the carboxylic acid and the benzoxazole core.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad)[5][6] |

| C=O stretch (Carboxylic Acid) | 1760 - 1710[5][6] |

| C=N stretch (Oxazole) | ~1650 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| C-Cl stretch | 800 - 600 |

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Ion | Predicted m/z |

| [M]⁺ | 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-COOH]⁺ | 152/154 |

Synthesis of 5-Chloro-1,3-benzoxazole-2-carboxylic Acid

The synthesis of the benzoxazole ring system is a well-established transformation in organic chemistry, typically involving the condensation of a 2-aminophenol with a suitable one-carbon electrophile. For 5-Chloro-1,3-benzoxazole-2-carboxylic acid, the logical starting material is 4-chloro-2-aminophenol.

General Synthetic Strategy

The most direct and widely applicable method for the synthesis of 2-carboxybenzoxazoles is the reaction of the corresponding 2-aminophenol with an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate, followed by hydrolysis if necessary.

Caption: General synthetic pathways to 5-Chloro-1,3-benzoxazole-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis via Diethyl Oxalate

This protocol describes a two-step synthesis involving the condensation of 4-chloro-2-aminophenol with diethyl oxalate to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-aminophenol (1.0 eq) and diethyl oxalate (1.2 eq).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as toluene or xylene. For catalysis, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-chloro-1,3-benzoxazole-2-carboxylate as a solid.

Step 2: Hydrolysis to 5-Chloro-1,3-benzoxazole-2-carboxylic acid

-

Reaction Setup: Dissolve the ethyl 5-chloro-1,3-benzoxazole-2-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq), to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The product, 5-Chloro-1,3-benzoxazole-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Materials Science

5-Chloro-1,3-benzoxazole-2-carboxylic acid is a valuable scaffold for the synthesis of a wide range of biologically active molecules and functional materials.

Intermediate for Bioactive Compounds

The carboxylic acid functionality of CBOCA provides a convenient handle for the synthesis of amides, esters, and other derivatives. The 5-chloro-benzoxazole core is a key pharmacophore in several classes of therapeutic agents.

Derivatives of 5-chloro-benzoxazole have shown significant promise as anticancer agents. For instance, compounds incorporating the 4-(5-chlorobenzoxazol-2-yl)aniline moiety have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair that is a key target in cancer therapy.[7]

| Compound | Target | IC₅₀ (µM) | Cell Lines | Reference |

| Compound 12 | PARP-2 | 0.07 | - | [7] |

| Compound 27 | PARP-2 | 0.057 | - | [7] |

| Compound 11 | MCF-7 | 3.79 | Breast Cancer | [7] |

| Compound 12 | MDA-MB-231 | 6.14 | Breast Cancer | [7] |

These studies highlight the importance of the 5-chloro-benzoxazole scaffold in the design of potent and selective enzyme inhibitors for cancer treatment.

The benzoxazole nucleus is a common feature in many antimicrobial and antifungal compounds.[8] Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a closely related structure, have demonstrated good activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][8] While direct derivatization of CBOCA into these specific agents is not explicitly detailed in the provided sources, its potential as a starting material for analogous compounds is clear.

Materials Science Applications

The rigid, planar structure of the benzoxazole ring system makes it an attractive component for the development of advanced materials. Derivatives of CBOCA have potential applications in the synthesis of:

-

Liquid Crystals: The rod-like shape of benzoxazole derivatives can lead to the formation of liquid crystalline phases.

-

Fluorescent Dyes: The conjugated π-system of the benzoxazole core can be modified to create molecules with interesting photophysical properties, including fluorescence.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-1,3-benzoxazole-2-carboxylic acid stands as a significant and versatile building block in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its carboxylic acid group and the inherent biological relevance of the 5-chloro-benzoxazole scaffold, ensures its continued importance in the pursuit of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

References

- 5-chloro-2,1-benzoxazole-3-carboxylic acid - Smolecule. (2023, August 25).

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022, September 28). PubMed Central.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- SAFETY D

- SAFETY D

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).

- SAFETY D

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16).

- Benzoic acid, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.).

- 3 - Organic Syntheses Procedure. (n.d.).

- CCCC 1986, Volume 51, Issue 1, Abstracts pp.

- CAS 49559-65-1 5-Chloro-benzooxazole-2-carboxylic acid - BOC Sciences. (n.d.).

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem. (n.d.).

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.).

- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Benchchem. (n.d.).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. (2020, March 26).

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (2023, May 18).

- Benzoxazole synthesis - Organic Chemistry Portal. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2025, March 17).

- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (n.d.).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed. (n.d.).

- 5-chloro-1,2-benzoxazole-3-carboxylic acid (C8H4ClNO3) - PubChemLite. (n.d.).

- This compound 49559-65-1 wiki - Guidechem. (n.d.).

- CCCC 1986, Volume 51, Issue 4, Abstracts pp.

- CN105622439A - Production method of 4-chloro-2-aminophenol - Google P

- Ethyl 2-chloro-1,3-oxazole-5-carboxylate | C6H6ClNO3 | CID 26369855 - PubChem. (n.d.).

- Photochemical reaction mechanism of 4-chloro-2-aminophenol and superoxide ions | Request PDF - ResearchG

- Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem. (n.d.).

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).

- Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed. (n.d.).

- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. (n.d.).

- Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide - Benchchem. (n.d.).

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018, January 1).

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-benzooxazole-2-carboxylic Acid

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure, widely recognized in medicinal chemistry as a "privileged" framework due to its presence in numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide range, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3] Within this important class of molecules, 5-Chloro-benzooxazole-2-carboxylic acid (CBCA) emerges as a compound of significant interest. Identified by its CAS Number 49559-65-1 and molecular formula C₈H₄ClNO₃, CBCA serves as a crucial intermediate in the synthesis of more complex, biologically active agents.[4][][6]

The incorporation of a chlorine atom at the 5-position of the benzoxazole ring is particularly noteworthy. Strategic halogenation is a well-established method in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-chloro substituent has been shown to be a positive contributor to the anticancer activity of certain benzoxazole derivatives.[7]

This technical guide provides a comprehensive theoretical and computational framework for the characterization of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we aim to elucidate its structural, spectroscopic, and electronic properties, as well as its potential interactions with biological targets. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals, accelerating the rational design and investigation of novel CBCA-based therapeutic agents.

Part I: Molecular Profile and Physicochemical Properties

This compound is a crystalline powder that is soluble in solvents like water, ethanol, and methanol.[4] Its core structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClNO₃ | [][6] |

| Molecular Weight | 197.58 g/mol | [6] |

| CAS Number | 49559-65-1 | [][8] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O | [] |

| InChI Key | DYJGNDXUMNGLIT-UHFFFAOYSA-N | [] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", pos="0,0.6!"]; O1 [label="O", pos="0,-0.6!"]; C1 [label="C", pos="-1.2,0!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="-1.8,1.2!"]; C4 [label="C", pos="-3.1,0.7!"]; C5 [label="C", pos="-3.7,-0.5!"]; C6 [label="C", pos="-3.1,-1.7!"]; C7 [label="C", pos="-1.8,-1.2!"]; Cl1 [label="Cl", pos="-5.0,-0.5!"]; C8 [label="C", pos="2.4,0.8!"]; O2 [label="O", pos="2.4,2.0!"]; O3 [label="O-H", pos="3.6,0!"]; // Define bonds N1 -- C1; C1 -- C7; C7 -- O1; O1 -- C2; C2 -- N1; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C5 -- Cl1; C2 -- C8; C8 -- O2 [style=double]; C8 -- O3; // Benzene ring double bonds edge [style=double]; C3 -- C4; C5 -- C6; // Aromatic circle approximation node [shape=point, width=0.01, height=0.01]; center [pos="-2.45,0!"]; p1 [pos="-2.45,0.5!"]; p2 [pos="-2.9,0!"]; p3 [pos="-2.45,-0.5!"]; p4 [pos="-2.0,0!"]; // center -- p1 [style=invis];// center -- p2 [style=invis];// center -- p3 [style=invis];// center -- p4 [style=invis];

}

Part II: Computational Methodology: A Validated Workflow

Computational chemistry offers powerful tools to predict molecular properties and interactions, providing critical insights that guide experimental research and drug discovery.[9] Density Functional Theory (DFT) is used to determine electronic structure and predict spectroscopic data, while molecular docking simulates the binding of a molecule to a protein target. This integrated approach allows for a comprehensive in silico characterization before committing resources to chemical synthesis and biological testing.

Protocol 1: Density Functional Theory (DFT) Calculations

Causality: The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set represents a widely accepted standard in computational organic chemistry.[10][11] B3LYP provides a reliable balance between computational cost and accuracy for electronic structure calculations. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is essential for an accurate description of bonding.

Methodology:

-

Structure Input: The 2D structure of CBCA is drawn and converted to a 3D format using molecular editing software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy (most stable) conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[12]

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Output: This calculation yields the theoretical infrared (IR) and Raman vibrational modes, which can be compared with experimental data for validation.

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to derive key electronic properties, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) surface.

-

Natural Bond Orbital (NBO) charges.

-

Protocol 2: Molecular Docking

Causality: Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target.[12] Given the established anticancer activity of benzoxazole derivatives, PARP-2 (Poly [ADP-ribose] polymerase 2), an enzyme involved in DNA repair and a validated cancer target, is chosen as a representative receptor for this study.[7][11]

Methodology:

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., PARP-2) is downloaded from the Protein Data Bank (PDB).[10]

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL), all non-essential components such as water molecules, co-crystallized ligands, and cofactors are removed.

-

Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to correctly represent its electrostatic properties.

-

-

Ligand Preparation:

-

The DFT-optimized 3D structure of CBCA is used as the starting point.[12]

-

Polar hydrogens and appropriate partial charges (e.g., Gasteiger charges) are assigned to the ligand. The rotatable bonds within the molecule are defined to allow for conformational flexibility during the docking process.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor, encompassing the key amino acid residues known to be involved in binding.

-

Docking software, such as AutoDock Vina, is used to systematically explore different conformations and orientations of the ligand within the defined active site.[12]

-

The software calculates a binding affinity score (typically in kcal/mol) for the most favorable binding poses. A more negative score indicates a stronger predicted binding affinity.

-

-

Analysis of Results: The resulting ligand-protein complexes are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Part III: Theoretical Results and Interpretation

The following data are predicted based on the computational protocols described above and are informed by published studies on structurally similar benzoxazole derivatives.[11]

Optimized Molecular Geometry

The DFT optimization reveals a nearly planar geometry for the fused benzoxazole ring system. The carboxylic acid group may exhibit some rotation, but its conjugation with the heterocyclic ring favors a coplanar arrangement to maximize electronic delocalization.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C=O Bond Length | 1.22 | O-C-C Angle | 118.5 |

| C-OH Bond Length | 1.35 | C-N-C Angle | 105.0 |

| C-Cl Bond Length | 1.75 | N-C-O Angle | 115.0 |

Predicted Spectroscopic Signatures

The theoretical vibrational and NMR data provide a benchmark for experimental characterization.

Table 1: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|